Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Structure:
!Compound Structure
This compound features a thiazole ring fused with a hexahydrocyclohepta[c]pyrazole moiety. The ethyl ester group adds flexibility and solubility.
Preparation Methods
The synthetic routes to prepare this compound involve several steps. One common approach is the reaction of an appropriate thiazole precursor with an amino acid derivative. The Japp–Klingmann azo-ester intermediate can be obtained, followed by cyclization to form the final product .
Chemical Reactions Analysis
Reactivity: Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: These reactions yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal potential drug targets.
Medicine: It might exhibit antimicrobial or anticancer properties.
Industry: Its synthetic versatility makes it valuable for designing new materials.
Mechanism of Action
Targets: Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused ring system sets it apart.
Similar Compounds: Explore related compounds like thiazoles, pyrazoles, and other heterocycles.
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-14(21)11-8-23-15(16-11)17-13(20)12-9-6-4-3-5-7-10(9)18-19-12/h8H,2-7H2,1H3,(H,18,19)(H,16,17,20) |
InChI Key |
NZPQOOSPVCXIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
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